molecular formula C40H40N4O8 B144951 Bpd-DB CAS No. 130851-16-0

Bpd-DB

Cat. No.: B144951
CAS No.: 130851-16-0
M. Wt: 704.8 g/mol
InChI Key: LHFHZBHYULQOHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bpd-DB is a useful research compound. Its molecular formula is C40H40N4O8 and its molecular weight is 704.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[9-(2-carboxyethyl)-15-ethenyl-20,21-bis(methoxycarbonyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H40N4O8/c1-8-22-19(2)27-15-28-20(3)23(10-13-35(45)46)30(41-28)17-31-24(11-14-36(47)48)21(4)29(42-31)16-33-26-12-9-25(38(49)51-6)37(39(50)52-7)40(26,5)34(44-33)18-32(22)43-27/h8-9,12,15-18,37,42-43H,1,10-11,13-14H2,2-7H3,(H,45,46)(H,47,48)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFHZBHYULQOHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C6(C(C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C=C)C)C(=C3CCC(=O)O)C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H40N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

704.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What structural differences exist between the BPD isomers and how do these differences impact their photodynamic efficacy?

A1: Benzoporphyrin derivatives (BPDs) are a group of photosensitizers that exist in four isomeric forms: BPD-monoacid ring A (BPD-MA), BPD-monoacid ring B (BPD-MB), BPD-diacid ring A (BPD-DA), and BPD-diacid ring B (BPD-DB). These isomers share the same reduced tetrapyrrol ring but differ in the position of a cyclohexadiene ring and the presence of either two acid groups or one acid and one ester group. [] Research has shown that the monoacid derivatives (BPD-MA and BPD-MB) exhibit significantly greater phototoxic activity against cell lines and in murine tumor models compared to the diacid derivatives (BPD-DA and this compound). [] This suggests that the presence and position of the acid groups play a crucial role in the photodynamic efficacy of BPD isomers.

Q2: How does BPD-MA interact with leukemic cells and how is this interaction utilized in potential therapeutic applications?

A2: BPD-MA demonstrates a higher fluorescence intensity when internalized by leukemic cells compared to normal human or murine bone marrow cells. [] This differential uptake of BPD-MA, particularly when excited with UV light, allows for the differentiation of leukemic cells from normal cells using fluorescence-activated cell sorting (FACS). [] This finding presents a potential strategy for purging leukemic cells from bone marrow, which could have significant implications for autologous bone marrow transplantation in treating leukemia.

Q3: What histological changes are observed in mouse skin following BPD administration and light exposure?

A4: Microscopic examination of mouse skin biopsies after BPD administration and subsequent light exposure reveals pronounced changes in both the epidermis and dermis. [] These changes include: - Epidermal erosion - Degranulation of the stratum granulosum - Spongiosis - Reduced cellularity - Mast cell degranulation []These histological alterations are similar to those observed with Photofrin®, a clinically approved photosensitizer, indicating that BPD compounds induce phototoxic damage to skin tissues. []

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